

# Tofersen: An Antisense Oligonucleotide Therapy for SOD1-Mediated Amyotrophic Lateral Sclerosis

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

## **Executive Summary**

Amyotrophic Lateral Sclerosis (ALS) is a relentless neurodegenerative disease characterized by the progressive loss of motor neurons. A subset of familial ALS cases, and a small percentage of sporadic cases, are caused by mutations in the superoxide dismutase 1 (SOD1) gene. These mutations lead to a toxic gain-of-function of the SOD1 protein, resulting in protein misfolding, aggregation, and subsequent neuronal cell death. **Tofersen** (QALSODY™) is an antisense oligonucleotide (ASO) designed to specifically target and degrade SOD1 messenger RNA (mRNA), thereby reducing the production of the toxic SOD1 protein. This document provides a comprehensive technical overview of **Tofersen**, including its mechanism of action, preclinical and clinical trial data, and the experimental protocols utilized in its evaluation.

## **Introduction to Tofersen and SOD1-ALS**

Mutations in the SOD1 gene are one of the most common genetic causes of ALS, accounting for approximately 10-20% of familial cases and 1-2% of sporadic cases.[1] The mutated SOD1 gene produces a misfolded SOD1 protein that tends to aggregate within motor neurons.[1][2] This aggregation is believed to trigger a cascade of detrimental cellular events, including oxidative stress, mitochondrial dysfunction, endoplasmic reticulum (ER) stress, and impaired axonal transport, ultimately leading to motor neuron degeneration.[3][4][5]



**Tofersen** is a synthetic strand of nucleic acid designed to be complementary to the SOD1 mRNA sequence.[1][6] By binding to the SOD1 mRNA, **Tofersen** triggers its degradation by the cellular enzyme RNase H, which effectively silences the gene and reduces the synthesis of the SOD1 protein.[6][7] This targeted approach aims to mitigate the root cause of SOD1-ALS.[8]

### **Mechanism of Action**

**Tofersen**'s mechanism of action is a prime example of RNA-targeted gene silencing. As an antisense oligonucleotide, it operates through the following sequence of events:

- Intrathecal Administration: **Tofersen** is administered directly into the cerebrospinal fluid (CSF) via a lumbar puncture.[9][10][11] This delivery route ensures its distribution to the central nervous system, where it can act on motor neurons.[6]
- Target Binding: Tofersen binds with high specificity to the SOD1 mRNA through Watson-Crick base pairing.[6][8]
- RNase H Activation: The DNA-RNA hybrid formed by Tofersen and SOD1 mRNA is a substrate for RNase H, an endogenous enzyme.
- mRNA Degradation: RNase H cleaves the RNA strand of the hybrid, leading to the degradation of the SOD1 mRNA.[6][7]
- Reduced Protein Synthesis: The destruction of the SOD1 mRNA prevents it from being translated into the SOD1 protein, thereby reducing the levels of both normal and toxic mutant SOD1 protein.[1][6][8]

This process is designed to alleviate the toxic effects of the mutant SOD1 protein and slow the progression of the disease.[6]





Click to download full resolution via product page

**Caption: Tofersen**'s mechanism of action in reducing toxic SOD1 protein.

# **Preclinical and Clinical Development**

**Tofersen**'s development was built on extensive preclinical research and a structured clinical trial program.

#### **Preclinical Studies**

Preclinical evaluation of **Tofersen** was conducted in rodent models of SOD1-ALS, specifically in SOD1-G93A transgenic rats.[6][12] These studies demonstrated that intrathecal administration of a **Tofersen** analog led to significant reductions in SOD1 mRNA and protein levels.[6]



| Preclinical Model | Key Findings                                                  | Reference |
|-------------------|---------------------------------------------------------------|-----------|
| SOD1-G93A Rats    | Maintained weight up to 70 days longer than controls.         | [12]      |
| SOD1-G93A Rats    | Increased survival of up to 64 days compared to controls.     | [12]      |
| SOD1-G93A Rats    | Reduced SOD1 mRNA by ~69% and protein by ~48% in the brain.   | [13]      |
| SOD1-G93A Rats    | Reduced human SOD1 protein in CSF by ~42%.                    | [13]      |
| SOD1-G93A Rodents | Increased time to disease onset and preserved motor function. | [6]       |

### **Clinical Trials**

The clinical development program for **Tofersen** included a Phase 1/2 ascending-dose study and the pivotal Phase 3 VALOR trial, along with its open-label extension (OLE).

This study evaluated the safety, pharmacokinetics, and pharmacodynamics of **Tofersen** in 50 participants with SOD1-ALS.[1][8][9] The results demonstrated a dose-dependent reduction in CSF SOD1 protein concentrations.[1][8][9]



| Dose Cohort | Number of Participants (Tofersen:Placebo) | Mean Change in CSF SOD1 from Baseline at Day 85 (Difference vs. Placebo) | Reference |
|-------------|-------------------------------------------|--------------------------------------------------------------------------|-----------|
| 20 mg       | 10:3                                      | +2 percentage points                                                     | [1][8][9] |
| 40 mg       | 9:3                                       | -25 percentage points                                                    | [1][8][9] |
| 60 mg       | 9:3                                       | -19 percentage points                                                    | [1][8][9] |
| 100 mg      | 10:3                                      | -33 percentage points                                                    | [1][8][9] |

The VALOR trial was a 28-week, randomized, placebo-controlled study involving 108 participants with SOD1-ALS.[14] The primary endpoint, the change from baseline in the ALS Functional Rating Scale-Revised (ALSFRS-R) total score at week 28, was not statistically significant.[14] However, **Tofersen** led to robust reductions in key biomarkers.[14]

Longer-term data from the OLE, where all participants received **Tofersen**, suggested a clinical benefit with earlier initiation of the therapy.[3][15]



| Endpoint                                                    | VALOR (28 Weeks)                                                                                  | OLE (52 Weeks -<br>Early vs. Delayed<br>Start)                      | Reference   |
|-------------------------------------------------------------|---------------------------------------------------------------------------------------------------|---------------------------------------------------------------------|-------------|
| Change in ALSFRS-R<br>Score                                 | -6.98 (Tofersen) vs8.14 (Placebo) in faster-progressing subgroup (Difference: 1.2 points, p=0.97) | -6.0 (Early) vs9.5<br>(Delayed) (Difference:<br>3.5 points)         | [6][11][15] |
| Change in % Predicted Slow Vital Capacity                   | Not reported as primary                                                                           | -9.4% (Early) vs18.6% (Delayed) (Difference: 9.2 percentage points) | [11][15]    |
| Change in Handheld Dynamometry Megascore                    | Not reported as primary                                                                           | -0.17 (Early) vs0.45 (Delayed) (Difference: 0.28)                   | [11][15]    |
| Reduction in CSF<br>SOD1 Protein                            | 29-40% reduction with Tofersen                                                                    | 33% (Early) vs. 21%<br>(Delayed) reduction                          | [11][15]    |
| Reduction in Plasma<br>Neurofilament Light<br>(NfL)         | ~60% reduction with Tofersen                                                                      | 51% (Early) vs. 41%<br>(Delayed) reduction                          | [15][16]    |
| Risk of Death or<br>Permanent Ventilation<br>(Hazard Ratio) | Not reported as primary                                                                           | 0.36 (favoring early start)                                         | [3]         |

# **Experimental Protocols**

Accurate and reproducible measurement of biomarkers is critical for evaluating the pharmacodynamic effects of **Tofersen**. The following sections detail the methodologies for key assays used in the clinical trials.

### Quantification of SOD1 Protein in Cerebrospinal Fluid

The concentration of SOD1 protein in CSF was a key pharmacodynamic biomarker to confirm target engagement.

#### Foundational & Exploratory



- Methodology: Enzyme-Linked Immunosorbent Assay (ELISA).
- Protocol:
  - Sample Collection: CSF is collected via lumbar puncture into polypropylene tubes and immediately frozen at -80°C until analysis.[17]
  - Assay Principle: A sandwich ELISA is employed. Wells are coated with a capture antibody specific for human SOD1.
  - Procedure:
    - CSF samples are thawed and added to the wells.
    - After an incubation period, any unbound material is washed away.
    - A detection antibody, also specific for SOD1 but conjugated to an enzyme (e.g., horseradish peroxidase), is added.
    - Following another incubation and wash step, a substrate is added, which is converted by the enzyme to produce a colorimetric signal.
    - The intensity of the signal, measured by a plate reader, is proportional to the amount of SOD1 in the sample.
  - Quantification: SOD1 concentration is determined by comparing the sample's signal to a standard curve generated from known concentrations of recombinant human SOD1 protein. A commercial kit such as the Cu/Zn SOD1 ELISA kit (e.g., eBioscience BMS222MST) can be utilized.[18]
  - Quality Control: It is crucial to ensure that CSF samples have minimal blood contamination, as red blood cells contain high levels of SOD1. Hemoglobin levels can be measured to assess contamination.[18]





Click to download full resolution via product page

Caption: Workflow for SOD1 protein quantification in CSF via ELISA.



# **Quantification of Neurofilament Light Chain (NfL)**

NfL is a biomarker of neuroaxonal injury. Its levels in CSF and blood are elevated in ALS and are used to monitor disease progression and treatment response.

- Methodology: Single Molecule Array (Simoa) immunoassay.
- Protocol:
  - Sample Collection: CSF is collected as described above. Blood is collected in EDTA tubes,
     centrifuged to separate plasma, and stored at -80°C.[19]
  - Assay Principle: Simoa technology enables the detection of single protein molecules,
     offering ultra-high sensitivity compared to conventional immunoassays.[2][7]
  - Procedure:
    - Samples (plasma or CSF, typically diluted 1:4) are incubated with paramagnetic beads coated with an NfL-specific capture antibody.[7][20]
    - A biotinylated NfL detection antibody is added, followed by a streptavidin-β-galactosidase (SBG) conjugate.
    - The beads are washed and loaded into a Simoa disc containing thousands of microwells, each large enough to hold a single bead.
    - A fluorogenic substrate is added. Wells containing a bead with an immunocomplex (and thus the SBG enzyme) will generate a fluorescent signal.
    - The instrument counts the number of "active" (fluorescent) wells versus "inactive" wells.
  - Quantification: At low concentrations, the ratio of active to total wells is proportional to the analyte concentration. At higher concentrations, the signal intensity is used for quantification. The concentration is calculated against a standard curve. Commercially available kits, such as the NF-light™ Advantage Kit from Quanterix, are used on a Simoa HD-X or SR-X analyzer.[2][7][20]



# **Signaling Pathways in SOD1-ALS**

Mutant SOD1 protein aggregation disrupts several critical cellular pathways, contributing to motor neuron death. **Tofersen**, by reducing the levels of mutant SOD1, aims to ameliorate these downstream pathological effects.





Click to download full resolution via product page

**Caption:** Pathological pathways affected by mutant SOD1 aggregation.

#### **Conclusion and Future Directions**

**Tofersen** represents a significant advancement in the treatment of SOD1-ALS, being the first therapy to target a genetic cause of the disease. Its accelerated approval by the FDA was based on its consistent and robust effect on biomarkers of target engagement (CSF SOD1) and neurodegeneration (NfL).[1] While the primary clinical endpoint in the initial 28-week trial was not met, longer-term data from the open-label extension suggest that earlier initiation of **Tofersen** slows the decline in clinical function, respiratory function, and muscle strength.[3][15]

Ongoing studies, such as the ATLAS trial in presymptomatic carriers of SOD1 mutations, will be crucial in determining if early intervention with **Tofersen** can delay or even prevent the onset of clinical symptoms. The development of **Tofersen** underscores the potential of genetically targeted therapies for neurodegenerative diseases and highlights the importance of validated biomarkers in accelerating drug development and approval.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Phase 1-2 Trial of Antisense Oligonucleotide Tofersen for SOD1 ALS PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. quanterix.com [quanterix.com]
- 3. Ionis partner Biogen announces that results from Phase 3 VALOR study and open-label extension of tofersen showed clinical benefit in SOD1-ALS patients | Ionis Pharmaceuticals, Inc. [ir.ionis.com]
- 4. researchgate.net [researchgate.net]
- 5. Tofersen for SOD1 ALS PMC [pmc.ncbi.nlm.nih.gov]

#### Foundational & Exploratory





- 6. A Method to Combine Neurofilament Light Measurements From Blood Serum and Plasma in Clinical and Population-Based Studies PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. VALOR hints at potential benefit of tofersen for SOD1 amyotrophic lateral sclerosis | Institut SERVIER [institut-servier.com]
- 10. neurologylive.com [neurologylive.com]
- 11. Preclinical Models to Support Newly Approved Therapy for ALS: The SOD1 Rat | Taconic Biosciences [taconic.com]
- 12. SOD1 in cerebral spinal fluid as a pharmacodynamic marker for antisense oligonucleotide therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jnnp.bmj.com [jnnp.bmj.com]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. diva-portal.org [diva-portal.org]
- 17. Cerebrospinal Fluid Defines SOD1 as a Pharmacodynamic Marker for Antisense Oligonucleotide Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Plasma and CSF Neurofilament Light Chain in Amyotrophic Lateral Sclerosis: A Cross-Sectional and Longitudinal Study [frontiersin.org]
- 19. Neurofilament-light chain quantification by Simoa and Ella in plasma from patients with dementia: a comparative study PMC [pmc.ncbi.nlm.nih.gov]
- 20. als.org [als.org]
- To cite this document: BenchChem. [Tofersen: An Antisense Oligonucleotide Therapy for SOD1-Mediated Amyotrophic Lateral Sclerosis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15588228#tofersen-as-an-antisenseoligonucleotide-therapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com